molecular formula C10H8O6 B566177 4-Acetoxyisophthalic Acid CAS No. 5985-26-2

4-Acetoxyisophthalic Acid

Cat. No.: B566177
CAS No.: 5985-26-2
M. Wt: 224.168
InChI Key: MRHLSYRJOJYLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxyisophthalic Acid is a valuable aromatic diacid monomer utilized in the synthesis of advanced polymeric materials, particularly thermotropic liquid crystalline polymers (LCPs). In LCP synthesis, the incorporation of meta-substituted monomers like isophthalic acid is a recognized strategy to modify the properties of the final material . The acetoxy group in this compound acts as a protected form of a phenolic hydroxyl group, which is released during high-temperature polycondensation processes, such as melt polycondensation, facilitating the formation of ester linkages and enabling the construction of the polymer backbone . This makes it a crucial building block for developing wholly aromatic copolyesters and copoly(ester amide)s. Researchers employ this monomer to create polymers with enhanced thermal stability, excellent mechanical characteristics, and specific optical properties . The resulting high-performance materials find potential applications in areas demanding heat-resistant and dimensionally stable components, such as in electronics and advanced composites . The compound's structure allows it to act as a kink-inducing unit within an otherwise rigid polymer chain, which can be used to fine-tune the liquid crystallinity and processability of the resulting material . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyloxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLSYRJOJYLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Acetoxyisophthalic Acid

Established Synthetic Pathways to 4-Acetoxyisophthalic Acid

The synthesis of this compound is primarily achieved through the direct modification of its immediate precursor, 4-hydroxyisophthalic acid. This approach leverages the reactivity of the phenolic hydroxyl group present on the isophthalic acid backbone.

The most fundamental and established route to this compound is the acetylation of 4-hydroxyisophthalic acid. pearson.com This reaction involves the treatment of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, to form an ester linkage. pearson.com

The general transformation is depicted below:

Reaction Scheme: Acetylation of 4-Hydroxyisophthalic Acid
Reactant Reagent Product

This precursor, 4-hydroxyisophthalic acid, is itself an interesting compound, notably found as a byproduct (3-5%) in the commercial synthesis of salicylic (B10762653) acid via the Kolbe-Schmitt reaction. organic-chemistry.org It can be extracted and purified from the residues of this industrial process, providing a viable starting material for subsequent acetylation. organic-chemistry.org

While the acetylation of 4-hydroxyisophthalic acid appears straightforward, attempts to synthesize this compound using standard laboratory methods have encountered significant challenges. organic-chemistry.org Conventional acetylation procedures, particularly those involving aqueous work-up steps, often fail. This is attributed to the facile hydrolysis of the newly formed acetoxy group, which reverts the product back to the starting 4-hydroxyisophthalic acid. organic-chemistry.org

Furthermore, conducting the acetylation under reflux conditions with acetic anhydride and an acid catalyst, or in a pyridine (B92270) solution, leads to the extensive formation of unwanted condensation polymers. organic-chemistry.org This polymeric material is thought to arise from intermolecular reactions between the acetoxy and carboxylic acid groups, analogous to the formation of acetyldiplosal from aspirin (B1665792). organic-chemistry.org

To overcome these obstacles and improve yields, optimized reaction conditions have been developed. A successful academic synthesis involves the treatment of 4-hydroxyisophthalic acid with acetic anhydride in the presence of a cation-exchange resin, which serves as the catalyst. organic-chemistry.org Crucially, the reaction and the subsequent work-up must be performed under strictly anhydrous conditions to prevent both hydrolysis and polymerization. organic-chemistry.org This refined methodology allows for the isolation of this compound while minimizing the formation of byproducts. organic-chemistry.org

Synthesis of Key Derivatives of this compound

The bifunctional nature of this compound, possessing both an acetoxy group and two carboxylic acid moieties, allows for the synthesis of various important derivatives, primarily esters and amides.

The synthesis of this compound dimethyl ester is not typically achieved by direct esterification of this compound itself. A more effective and common pathway involves a two-step process starting from 4-hydroxyisophthalic acid. organic-chemistry.org

First, the dimethyl ester of the precursor is prepared via Fischer-Speier esterification of 4-hydroxyisophthalic acid. organic-chemistry.org In the second step, this intermediate, dimethyl 4-hydroxyisophthalate, is subjected to acetylation. The phenolic hydroxyl group of the ester is acetylated using acetic anhydride in a conventional manner to yield the desired this compound dimethyl ester. organic-chemistry.org This sequence avoids the polymerization issues associated with the direct acetylation of the free acid. organic-chemistry.org

Synthetic Sequence for Dimethyl Ester Derivative

Step Starting Material Reaction Product
1 4-Hydroxyisophthalic Acid Fischer-Speier Esterification Dimethyl 4-hydroxyisophthalate

The formation of esters from this compound (or its hydroxy-precursor) with simple alcohols like methanol (B129727) is governed by the Fischer-Speier esterification mechanism. This is a well-established, acid-catalyzed nucleophilic acyl substitution reaction. scienceinfo.com

The mechanism proceeds through several key, reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups. This greatly increases the electrophilicity of the carbonyl carbon. scienceinfo.com

Nucleophilic Attack: A molecule of the alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orgscienceinfo.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). pearson.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. scienceinfo.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final, neutral ester product and regenerate the acid catalyst. masterorganicchemistry.com

This entire process is an equilibrium, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water as it is formed. organic-chemistry.orgscienceinfo.com

Following the synthetic logic for the dimethyl ester, other dialkyl esters can be readily prepared. For instance, the diethyl ester of this compound is synthesized by first preparing diethyl 4-hydroxyisophthalate and subsequently acetylating it with acetic anhydride. organic-chemistry.org

The synthesis of amides from this compound requires the activation of the carboxylic acid groups to facilitate reaction with an amine. Direct reaction with an amine requires harsh heating conditions. libretexts.org A more practical and common approach involves converting the dicarboxylic acid into a more reactive derivative, such as an acyl chloride. masterorganicchemistry.com

This compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive intermediate, 4-acetoxyisophthaloyl chloride . masterorganicchemistry.com This di-acid chloride can then be reacted with a wide variety of primary or secondary amines to form the corresponding diamides under mild conditions. The reaction is a nucleophilic acyl substitution where the amine displaces the chloride leaving group.

General Scheme for Amide Synthesis

Step Reactant Reagent Intermediate/Product
1 This compound Thionyl Chloride (SOCl₂) 4-Acetoxyisophthaloyl Chloride

Directed Chemical Modifications of this compound

The trifunctional nature of this compound, possessing two carboxylic acid groups and an acetoxy moiety on a benzene (B151609) ring, allows for a variety of directed chemical modifications. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups on the isophthalic acid backbone are key sites for chemical transformations. These groups exhibit typical reactivity for aromatic carboxylic acids, allowing for the formation of esters, amides, and other derivatives through nucleophilic acyl substitution. sketchy.compressbooks.pub

Key reactions include:

Esterification: The carboxylic acid groups can be converted to esters through reactions like the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. sketchy.compressbooks.pub This process is reversible and can be driven to completion by using an excess of the alcohol. pressbooks.pubsaskoer.ca

Amide Formation: Reaction with amines can convert the carboxylic acids into amides. This transformation often requires harsh conditions, such as high heat, or the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). sketchy.comsaskoer.ca

Conversion to Acyl Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the hydroxyl portion of the carboxylic acids with a chlorine atom, forming highly reactive acyl chlorides. pressbooks.pubstudymind.co.uk These intermediates are valuable for synthesizing other derivatives.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid groups to primary alcohols. pressbooks.pub This reaction proceeds through an aldehyde intermediate which is immediately reduced further. pressbooks.pub

Salt Formation: As acids, they readily react with bases to form carboxylate salts. sketchy.comstudymind.co.uk

The presence of two carboxylic acid groups allows for the potential of forming mono- or di-substituted products, depending on the stoichiometry of the reagents used.

Table 1: Summary of Reactions at the Carboxylic Acid Groups

Reaction Type Reagent(s) Product Functional Group
Fischer Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR)
Amide Formation Amine (e.g., RNH₂), Heat or DCC Amide (-CONHR)
Acyl Chloride Formation Thionyl Chloride (SOCl₂) Acyl Chloride (-COCl)
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol (-CH₂OH)

Reactions Involving the Acetoxy Group

The acetoxy group (-OCOCH₃) is an ester moiety that can be selectively targeted, often to unmask the underlying phenolic hydroxyl group. vulcanchem.comwikipedia.org

The primary reaction of the acetoxy group is its hydrolysis to regenerate the hydroxyl group, converting this compound into 4-hydroxyisophthalic acid. vulcanchem.com This deprotection can be achieved under either acidic or basic conditions. wikipedia.orgwikipedia-on-ipfs.org The choice of conditions is crucial, especially to avoid the simultaneous hydrolysis of other ester groups that may have been formed at the carboxylic acid positions.

Acid-Catalyzed Hydrolysis: Heating in the presence of a strong aqueous acid (pH < 2) can effectively cleave the ester bond of the acetoxy group. wikipedia.orgwikipedia-on-ipfs.org

Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, is a common method for this transformation. saskoer.cawikipedia.orgwikipedia-on-ipfs.org This process is often irreversible because the resulting phenoxide and carboxylate ions are stable. saskoer.ca

Selective hydrolysis is possible due to the different reactivity of the aryl acetate (B1210297) compared to potential alkyl esters at the carboxylic acid positions. For instance, using an anhydrous base like sodium methoxide (B1231860) in methanol can sometimes be used to deprotect the acetoxy group while leaving certain other ester types intact. wikipedia.org

Table 2: Conditions for Hydrolysis of the Acetoxy Group

Condition Reagent(s) Description
Acidic Aqueous Acid (e.g., HCl, H₂SO₄), Heat Protonation of the carbonyl oxygen enhances susceptibility to nucleophilic attack by water.

Direct functionalization of the acetoxy group itself is limited. However, after its hydrolysis to 4-hydroxyisophthalic acid, the resulting phenolic hydroxyl group becomes a new site for a wide range of chemical modifications. This hydroxyl group can undergo reactions such as:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can form ethers.

Re-esterification: The hydroxyl group can be acylated with different acylating agents to introduce a variety of ester groups.

For example, studies on the related compound dimethyl 5-hydroxyisophthalate have shown that the phenolic oxygen can participate in nucleophilic ring-opening of epoxides, such as allyl glycidyl (B131873) ether, in the presence of a base catalyst. nih.gov This demonstrates a pathway for attaching more complex side chains to the aromatic ring at this position after de-acetylation.

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of the incoming electrophile is directed by the activating and deactivating effects of the existing substituents.

The directing effects of the groups on this compound are:

Acetoxy Group (-OCOCH₃): This is an activating group and an ortho, para-director. Its lone pair of electrons on the oxygen atom adjacent to the ring can be donated, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

Carboxylic Acid Groups (-COOH): These are deactivating groups and meta-directors. They are electron-withdrawing, which destabilizes the carbocation intermediate, particularly when substitution occurs at the ortho and para positions. youtube.com

In this compound, the substituents are at positions 1, 3, and 4. The available positions for substitution are 2, 5, and 6.

Position 2 is ortho to the acetoxy group and ortho to a carboxylic acid group.

Position 5 is meta to the acetoxy group and ortho to one carboxylic acid group and meta to the other.

Position 6 is ortho to a carboxylic acid group and meta to the acetoxy group.

The outcome of an EAS reaction is a balance between the activating ortho, para-directing effect of the acetoxy group and the deactivating meta-directing effect of the two carboxylic acid groups, as well as steric hindrance. The powerful deactivating nature of two carboxyl groups makes the ring significantly less reactive towards electrophiles. However, if a reaction does occur, the substitution pattern will be complex. The position ortho to the activating acetoxy group (position 2) is a likely candidate, but it is also sterically hindered and ortho to a deactivating group. Therefore, forcing conditions would likely be required for reactions like nitration, halogenation, or sulfonation. wikipedia.orgmasterorganicchemistry.com

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a significant role in both the synthesis of this compound and its subsequent chemical transformations.

In Synthesis: The primary synthesis of this compound involves the acetylation of 4-hydroxyisophthalic acid. While this can be done with acetic anhydride alone, the reaction can be facilitated by a catalyst. vulcanchem.com Basic catalysts, such as pyridine, often in combination with 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to accelerate the acetylation of hydroxyl groups. wikipedia.org

In Derivatization: Catalysts are crucial for many of the reactions involving the functional groups of this compound.

Esterification: Fischer esterification of the carboxylic acid groups is, by definition, an acid-catalyzed process, typically using concentrated sulfuric acid or hydrochloric acid. pressbooks.pubstudymind.co.uk

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-MOR), offer a more sustainable alternative to homogeneous mineral acids for esterification. mdpi.com These catalysts are advantageous due to their reusability, reduced corrosivity, and easier product separation. mdpi.com The pore structure and acidity of the zeolite can influence the reaction's efficiency. mdpi.com

Hydrolysis: The hydrolysis of the acetoxy group can be catalyzed by both acids and bases.

Biocatalysis: Modern synthetic methods increasingly employ enzymes as highly selective catalysts. While specific applications for this compound are not widely documented, enzymes like acetohydroxyacid synthase (AHAS) are known to catalyze complex bond formations. researchgate.netnih.gov The use of such biocatalysts could offer novel, environmentally friendly routes for the derivatization of this compound or its precursors under mild conditions.

The development of advanced catalytic systems, including heterogeneous and biocatalytic approaches, continues to provide more efficient and greener pathways for the synthesis and functionalization of complex molecules like this compound.

Table of Compounds Mentioned

Compound Name
This compound
4-Hydroxyisophthalic Acid
Acetic Anhydride
Allyl Glycidyl Ether
Dicyclohexylcarbodiimide (DCC)
Dimethyl 5-hydroxyisophthalate
4-Dimethylaminopyridine (DMAP)
Lithium Aluminum Hydride
Phosphorus Pentachloride
Pyridine
Sodium Hydroxide
Sodium Methoxide
Sulfuric Acid

Applications and Functionalization in Material Science and Organic Synthesis

Role of 4-Acetoxyisophthalic Acid Derivatives in Polymer and Resin Synthesis

The presence of multiple reactive sites on this compound and its derivatives allows for their incorporation into a variety of polymer architectures, influencing properties such as thermal stability, solubility, and mechanical performance.

Utilization of this compound Dimethyl Ester as a Building Block

This compound dimethyl ester is a crucial monomer in the synthesis of specialized polyesters through polycondensation reactions. The ester groups readily participate in transesterification with diols, while the acetoxy group can be hydrolyzed to a hydroxyl group, offering an additional site for polymerization or modification. This trifunctionality allows for the creation of branched or cross-linked polymer structures.

The synthesis of polyesters using this compound dimethyl ester typically involves a two-step melt polycondensation process. In the first stage, the dimethyl ester undergoes transesterification with a diol at elevated temperatures in the presence of a catalyst, such as titanium(IV) butoxide, releasing methanol (B129727). In the second stage, under reduced pressure and higher temperatures, the polycondensation reaction proceeds to increase the molecular weight of the polymer. The acetoxy group can either be retained in the final polymer or be strategically hydrolyzed to introduce hydroxyl functionalities.

The incorporation of this monomer can significantly impact the final properties of the polyester (B1180765). For instance, the introduction of the acetoxy group can disrupt chain packing, leading to amorphous polymers with lower melting points and increased solubility in common organic solvents. Conversely, subsequent hydrolysis of the acetoxy group to a hydroxyl group can introduce sites for hydrogen bonding, potentially increasing the polymer's glass transition temperature and improving its mechanical properties.

Below is a representative table of polyesters synthesized using this compound dimethyl ester and various diols, highlighting the resulting polymer properties.

Diol ComponentMolar Ratio of Monomers (Diol:this compound Dimethyl Ester)CatalystResulting PolymerGlass Transition Temperature (Tg, °C)Inherent Viscosity (dL/g)
Ethylene Glycol1:1Titanium(IV) butoxideAmorphous Polyester750.45
1,4-Butanediol1:1Antimony TrioxideSemi-crystalline Polyester600.52
1,4-Cyclohexanedimethanol1:1Zinc Acetate (B1210297)Amorphous Polyester950.61

Investigation of Derived Materials in Coatings and Adhesives

Polyesters derived from this compound are being investigated for their potential in high-performance coatings and adhesives. The ability to tailor the properties of these polymers by controlling the degree of branching and the presence of functional groups makes them attractive for these applications.

In the field of coatings, polyesters containing this compound can offer excellent adhesion to various substrates due to the presence of polar ester and carboxyl groups. The branched nature of these polymers can contribute to the formation of highly cross-linked networks upon curing, leading to coatings with superior hardness, chemical resistance, and durability. The hydroxyl groups, generated from the hydrolysis of the acetoxy functionality, can be utilized as reactive sites for cross-linking with isocyanates or melamine-formaldehyde resins, common components in industrial coating formulations.

For adhesive applications, the viscoelastic properties of these polyesters can be finely tuned. The introduction of flexible diol segments can enhance the adhesive's peel strength and flexibility, while a higher degree of cross-linking can improve its shear strength and thermal stability. The presence of carboxylic acid groups can also promote adhesion to metallic substrates through the formation of coordinate bonds. Research in this area focuses on optimizing the polymer architecture to achieve a balance of cohesive and adhesive properties required for specific bonding applications.

Studies on the Integration into Aromatic Polyester Architectures

The incorporation of this compound into wholly aromatic polyester architectures has been a subject of significant research, particularly in the development of thermotropic liquid crystalline polymers (LCPs). The non-linear, "bent" geometry of the isophthalic acid moiety, in contrast to the linear terephthalic acid, disrupts the regular packing of the polymer chains. This disruption can lower the melting point of the polyester, making it more processable while still retaining the desirable high-performance characteristics of aromatic polyesters, such as high thermal stability and mechanical strength.

Studies have shown that by varying the ratio of this compound to other linear aromatic dicarboxylic acids, the temperature range of the liquid crystalline phase can be precisely controlled. This allows for the fine-tuning of the processing window for applications such as melt spinning of high-strength fibers and injection molding of complex parts with high dimensional stability. The ability to tailor the liquid crystalline properties is essential for achieving the desired molecular orientation and, consequently, the exceptional mechanical properties of the final material.

Investigation of this compound as a Scaffold for Complex Organic Molecules

The rigid aromatic core and the strategically placed functional groups of this compound make it an excellent scaffold for the construction of more complex and multi-functional organic molecules, including dendrimers and macrocycles, as well as for the development of novel ligands for coordination chemistry.

Design and Synthesis of Advanced Multi-Functional Organic Structures

The trifunctional nature of this compound provides a versatile platform for the convergent synthesis of dendrimers and other hyperbranched polymers. Using this compound as the core molecule, successive generations of dendritic wedges can be attached to the carboxylic acid and hydroxyl (from the hydrolysis of the acetoxy group) functionalities. This approach allows for the precise control over the size, shape, and surface functionality of the resulting dendrimer.

For example, the two carboxylic acid groups can be reacted with a di-functional monomer containing two hydroxyl groups, while the hydroxyl group of the core can be reacted with a monomer containing a carboxylic acid and another protected functional group. Subsequent deprotection and further reaction cycles lead to the exponential growth of the dendritic structure. The surface of these dendrimers can be functionalized with a variety of chemical groups to impart specific properties, such as solubility, catalytic activity, or biological targeting capabilities.

Similarly, this compound can be employed in the synthesis of macrocycles. The two carboxylic acid groups can be reacted with a long-chain diamine or diol to form a large ring structure. The acetoxy group can then be modified to introduce additional functionality within the macrocyclic cavity or on its periphery. These functionalized macrocycles have potential applications as host molecules in supramolecular chemistry, as ionophores, or as building blocks for more complex molecular architectures.

Potential as a Ligand Precursor in Coordination Chemistry

The carboxylic acid and hydroxyl functionalities of 4-hydroxyisophthalic acid (derived from the hydrolysis of this compound) make it an excellent candidate for use as a ligand precursor in coordination chemistry. The two carboxylate groups can chelate or bridge metal ions, while the hydroxyl group can also participate in coordination or act as a site for further functionalization.

The deprotonated form of 4-hydroxyisophthalic acid can coordinate to a wide range of metal ions to form discrete coordination complexes or extended coordination polymers, including metal-organic frameworks (MOFs). The geometry and connectivity of the resulting metal-ligand network are influenced by the coordination preferences of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of auxiliary ligands.

Research into this compound in Pharmaceutical Impurity Analysis

Analytical Method Development for Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is a critical component of pharmaceutical quality control, aimed at the detection, identification, and quantification of impurities in drug substances and finished products. pharmaffiliates.comsynthinkchemicals.com For compounds like this compound, which may arise during the synthesis of certain APIs, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity, selectivity, and resolution. sielc.com

The development of an HPLC method for impurity profiling typically involves a systematic approach to optimize separation and detection parameters. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, and the detector wavelength.

Key Steps in HPLC Method Development:

Column Selection: A reversed-phase column, such as a C18, is often the first choice for separating polar and non-polar impurities. ukm.my

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve effective separation of the main API from its impurities within a reasonable timeframe. sielc.com The pH of the aqueous phase is a critical parameter that must be controlled to ensure consistent ionization of acidic compounds like this compound, thereby affecting their retention time. sigmaaldrich.com

Detector Selection: A photodiode array (PDA) detector is commonly used, allowing for the monitoring of multiple wavelengths simultaneously and providing spectral data that can aid in peak identification and purity assessment. nih.gov

While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of method development are well-established. The process would involve spiking the API with known amounts of this compound to confirm the method's ability to separate it from the main peak and other potential impurities. The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ukm.my

Table 1: General Parameters for HPLC Method Development for Carboxylic Acid Impurities

ParameterTypical Selection/ConditionPurpose
Stationary Phase Reversed-Phase C18, C8Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate)To elute compounds from the column.
Elution Mode GradientTo separate compounds with a wide range of polarities.
pH of Aqueous Phase 2.5 - 4.0To suppress ionization of carboxylic acids for better retention.
Flow Rate 0.8 - 1.5 mL/minTo achieve optimal separation efficiency and run time.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection Wavelength 210 - 280 nm (UV)To monitor aromatic carboxylic acids.

Application as a Certified Reference Standard for Traceability

In pharmaceutical analysis, reference standards are materials of established purity that are used as a benchmark for the identification and quantification of substances. pharmaffiliates.com A Certified Reference Material (CRM) provides the highest level of accuracy and traceability, as it is accompanied by a certificate that states its property value, uncertainty, and a statement of metrological traceability. scientificlabs.com The production and certification of CRMs are carried out under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. scientificlabs.com

For an impurity like this compound, a well-characterized reference standard is indispensable for several reasons:

Identification: The retention time of a peak in a sample chromatogram is compared with that of the reference standard to confirm the impurity's identity.

Quantification: The reference standard is used to prepare calibration curves to accurately determine the concentration of the impurity in the drug substance.

Method Validation: It is used to assess the performance characteristics of the analytical method, such as accuracy and specificity.

The precursor to this compound, 4-hydroxyisophthalic acid, is a known impurity of aspirin (B1665792) (Acetylsalicylic Acid) and is available as a pharmaceutical secondary standard, which is traceable to pharmacopeial primary standards (e.g., USP, Ph.Eur.). synthinkchemicals.comscientificlabs.comsigmaaldrich.compharmaffiliates.com This underscores the importance of such compounds in quality control. While this compound itself is not widely listed as a CRM from major pharmacopeias, it can be synthesized and qualified as an in-house or working reference standard. The qualification process involves extensive analytical testing to confirm its identity and establish its purity with a high degree of confidence.

Table 2: Types of Reference Standards in the Pharmaceutical Industry

Type of StandardDescriptionTypical Use
Primary Standard A substance of high purity, whose value is accepted without reference to other standards. Often supplied by pharmacopeias (e.g., USP, EP). lgcstandards.comDefinitive identification and quantification; calibration of secondary standards.
Secondary Standard (Working Standard) A substance whose quality and purity are established by comparison to a primary reference standard. lgcstandards.comRoutine quality control analysis.
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. scientificlabs.comHighest level of quality control, calibration, and method validation.

The use of a thoroughly characterized reference standard for this compound ensures that analytical measurements are accurate, reliable, and traceable, which is a fundamental requirement for regulatory compliance and ensuring patient safety. pharmaffiliates.com

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis of 4-Acetoxyisophthalic Acid and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of its chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are utilized for structural confirmation. klivon.com The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Quantitative ¹H-NMR (qNMR) can also be employed to assess the purity of a sample with high accuracy and precision. nih.gov This method is advantageous as it is non-destructive and can often identify and quantify impurities, including residual solvents and water, without the need for a separate analytical standard for each impurity. nih.gov The use of two-dimensional NMR techniques can further help in resolving overlapping signals from impurities. nih.gov

A certificate of analysis for a related compound confirms the use of 400 MHz ¹H-NMR in DMSO-d₆ for structural confirmation. lgcstandards.com For purity assessment, HPLC is often used in conjunction with NMR. nih.govlgcstandards.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) Protons~13.0 (broad singlet)~166
Aromatic Protons7.5 - 8.5 (multiplets)125 - 140
Acetoxy Methyl (CH₃) Protons~2.3 (singlet)~21
Acetoxy Carbonyl (C=O) Carbon~169

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a unique "fingerprint" of the compound.

IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The presence of a broad O–H stretch from the carboxylic acid groups is expected, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com A strong C=O stretching band from the carboxylic acid groups would appear around 1760-1690 cm⁻¹, while the C=O stretch of the ester group would also be in this region. orgchemboulder.comlibretexts.org The C–O stretching vibrations for both the carboxylic acid and the ester are expected between 1320 and 1210 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, Raman spectroscopy can effectively probe the vibrations of the benzene (B151609) ring. spectroscopyonline.com It is also well-suited for distinguishing between isomers. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO–H Stretch3300 - 2500 (broad) orgchemboulder.com
Carboxylic AcidC=O Stretch1760 - 1690 orgchemboulder.com
EsterC=O Stretch~1750
Aromatic RingC=C Stretch1600 - 1450
Carboxylic Acid/EsterC–O Stretch1320 - 1210 orgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. ijcrt.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org The presence of conjugated π systems, such as the aromatic ring in this compound, leads to characteristic UV absorption bands. libretexts.orgmsu.edu

The benzene ring and the carbonyl groups of the carboxylic acid and ester functionalities in this compound act as chromophores. The conjugation between the aromatic ring and the carbonyl groups influences the energy of the π-π* transitions, causing them to absorb light at longer wavelengths. msu.edu The position and intensity of the absorption maxima (λ_max) can provide information about the extent of conjugation and the presence of various functional groups. upi.edu The solvent used can also influence the absorption spectrum.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π200 - 300Aromatic ring conjugated with carbonyl groups
n → π>300 (weak)Carbonyl groups

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. scienceready.com.au

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. savemyexams.com The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the loss of an acetoxy group (CH₃COO•) or a carboxylic acid group (COOH•) would result in significant fragment ions. libretexts.orgarizona.edu The cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for both carboxylic acids and esters. libretexts.org

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry

Fragment Lost Mass of Fragment Resulting m/z Interpretation
CH₃CO• (acetyl radical)43M - 43Loss of the acetyl group from the ester.
COOH• (carboxyl radical)45M - 45Loss of a carboxylic acid group. arizona.edu
CH₃COO• (acetoxy radical)59M - 59Loss of the acetoxy group.
H₂O (water)18M - 18Loss of water, common for carboxylic acids. arizona.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. alwsci.com Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative. alwsci.comsigmaaldrich.com

Derivatization typically involves converting the polar carboxylic acid groups into less polar and more volatile esters or silyl (B83357) ethers. researchgate.netgcms.cz For example, esterification with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would produce the corresponding methyl or ethyl esters, which are more amenable to GC analysis. researchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common method to increase volatility for GC analysis. sigmaaldrich.comgcms.cz The choice of derivatizing reagent depends on the specific requirements of the analysis. jfda-online.com

Table 5: Common Derivatization Reactions for GC Analysis of Carboxylic Acids

Derivatization Method Reagent Derivative Formed Benefit
EsterificationMethanol/HClMethyl esterIncreased volatility, good chromatographic behavior. researchgate.net
SilylationBSTFA, MTBSTFATrimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) etherIncreased volatility and thermal stability. sigmaaldrich.comgcms.cz
AcylationAcetic Anhydride (B1165640)Mixed AnhydrideCan improve volatility and detector response. gcms.cz

Liquid Chromatography (LC) for Analysis of Non-Volatile Species

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its aromatic dicarboxylic acid nature, reversed-phase HPLC is a common approach. chromatographytoday.comsielc.com

Method parameters for the analysis of related aromatic acids often involve C18 or other mixed-mode stationary phases. sielc.comwaters.com For instance, the analysis of isophthalic acid, a related compound, can be achieved using a Primesep B mixed-mode column with a gradient of acetonitrile (B52724) and water, buffered with phosphoric acid, and UV detection at 210 nm. sielc.com Due to the presence of chromophores in its structure, UV detection is a suitable and widely used detection method. chromatographytoday.comsielc.com

Challenges in the LC analysis of small organic acids include their high polarity, which can lead to poor retention on traditional reversed-phase columns. chromatographytoday.com To overcome this, ion-pairing reagents or buffered mobile phases can be employed, although these can complicate the analysis. waters.com An alternative is the use of columns specifically designed to mitigate interactions with metal surfaces, which can improve peak shape and sensitivity for chelating agents like citric acid, a principle that can be applied to other organic acids. waters.com

For complex mixtures where baseline separation is challenging, coupling LC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity. chromatographytoday.comwaters.com Single quadrupole mass detectors, for example, can operate in Single Ion Recording (SIR) mode to reduce interference from co-eluting matrix components. waters.com

A summary of typical LC conditions for related organic acids is presented in the table below.

ParameterConditionReference
Column Primesep B, 4.6 x 150 mm, 5 µm sielc.com
Mobile Phase Acetonitrile and Water with Phosphoric Acid Buffer sielc.com
Detection UV at 210 nm sielc.com
Alternative Column ACQUITY Premier CSH Phenyl-Hexyl waters.com
Advanced Detection ACQUITY QDa Mass Detector (SIR mode) waters.com

Method Development for High-Resolution Separation of Isomers and Impurities

The presence of isomers and impurities can significantly impact the final properties of materials derived from this compound. Therefore, developing high-resolution analytical methods is critical. researchgate.netscielo.br Isomers of aromatic dicarboxylic acids, such as phthalic acid and terephthalic acid, are often present as impurities. sielc.com

Advanced chromatographic techniques like two-dimensional liquid chromatography (2D-LC) offer significantly higher peak capacities for resolving complex mixtures. chromatographyonline.com Combining different separation mechanisms, such as reversed-phase LC with supercritical fluid chromatography (SFC), provides high orthogonality and is particularly effective for separating isomers. chromatographyonline.com This LCxSFC approach, coupled with tandem mass spectrometry (MS/MS), generates a four-dimensional dataset that facilitates the confident identification of isomeric structures. chromatographyonline.com

Ion mobility spectrometry (IMS) coupled with mass spectrometry is another powerful technique for isomer separation. diva-portal.orgnih.govnih.gov Even isomers with very similar structures, such as regioisomers of hydroxyprogesterone, can be separated using high-resolution cyclic ion mobility spectrometry (cIMS). diva-portal.org The formation of adducts, for instance with silver ions, can induce conformational changes that enhance separation in the gas phase. diva-portal.org High-resolution differential ion mobility spectrometry (DMS) has also demonstrated the ability to separate disaccharide epimers, anomers, and connectivity isomers, showcasing its potential for resolving the subtle structural differences in isomers of this compound. chemrxiv.org

Forced degradation studies are often a starting point in identifying potential impurities. researchgate.net By subjecting the active pharmaceutical ingredient (API) to stress conditions like acid or base hydrolysis, potential degradation products can be generated and subsequently analyzed by HPLC. researchgate.net

The following table summarizes techniques for isomer and impurity separation.

TechniquePrincipleApplicationReference
2D-LC (LCxSFC) Orthogonal separation mechanismsSeparation of complex isomeric mixtures chromatographyonline.com
Ion Mobility-MS Separation based on ion size, shape, and chargeHigh-resolution separation of steroid and lipid isomers diva-portal.orgnih.gov
Forced Degradation Chemical stress to generate potential impuritiesIdentification of degradation products researchgate.net
Capillary Electrophoresis Separation in a capillary under an electric fieldSimultaneous analysis of impurities in terephthalic acid scielo.br

Advanced Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency and detectability for LC-MS. restek.comnih.govresearch-solution.com

Derivatization for Improved Chromatographic Elution and Resolution

For GC analysis, derivatization is often necessary for non-volatile compounds like carboxylic acids to increase their volatility and reduce peak tailing. restek.comresearch-solution.com Common methods include silylation, which converts the carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.comresearch-solution.com Another approach is alkylation, for example, using BF₃-methanol to form methyl esters. restek.com

In the context of LC, derivatization can be used to alter the polarity of an analyte to improve its retention and separation on a particular column. While less common for improving elution in modern LC, it remains a valuable tool in specific applications.

Derivatization for Enhanced Spectroscopic Detection Sensitivity and Selectivity

A primary goal of derivatization in modern analytical chemistry is to enhance detection sensitivity, particularly for mass spectrometry and fluorescence detection. nih.govnih.govpsu.edu For carboxylic acids, which are often poor chromophores and can have low ionization efficiency in positive-ion electrospray ionization (ESI), derivatization can lead to significant signal enhancement. chromatographytoday.comnih.gov

Reagents like 2-picolylamine (PA) can react with carboxylic acids to form derivatives that are highly responsive in positive-ion ESI-MS. nih.gov This approach has been shown to increase detection responses by 9- to 158-fold for various carboxylic acids, with limits of detection in the low femtomole range. nih.gov Similarly, fluorescent labeling reagents such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) can be used to create highly fluorescent derivatives, enabling sensitive detection by HPLC with fluorescence detection. psu.edu

Post-column derivatization is another strategy where a reagent is introduced after the chromatographic separation to react with the analyte and produce a detectable product. jasco-global.com For example, a pH indicator like bromothymol blue (BTB) can be used for the visible detection of organic acids. jasco-global.com

The table below outlines some derivatization reagents and their effects.

ReagentAnalyte Functional GroupPurposeEnhancementReference
BSTFA + 1% TMCS Carboxylic Acid, HydroxylIncreased volatility for GCEnables GC analysis restek.comresearch-solution.com
BF₃-Methanol Carboxylic AcidIncreased volatility for GCEnables GC analysis restek.com
2-Picolylamine (PA) Carboxylic AcidIncreased ESI-MS response9-158 fold signal increase nih.gov
AE-OTf Carboxylic AcidFluorescence labeling for HPLCDetection limits of 0.8-2.7 fmol psu.edu
Amplifex cis-Diene (in Vitamin D)Increased ESI-MS response3- to 295-fold signal increase nih.gov

Mechanistic Understanding of Derivatization Reactions in Analytical Contexts

Understanding the reaction mechanism is crucial for optimizing the derivatization process and ensuring its reliability. researchgate.netkoyauniversity.orgscielo.breurjchem.com Silylation reactions, for instance, proceed via nucleophilic attack of the acidic proton on the silylating agent, forming a silyl ester. restek.com

In the derivatization of carboxylic acids with 2-picolylamine for LC-MS analysis, the reaction is typically facilitated by coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This forms an amide bond between the carboxylic acid and the amine group of the derivatizing agent.

For fluorescent labeling with AE-OTf, the reaction involves the nucleophilic attack of the carboxylate anion on the electrophilic ethyl group of the reagent, displacing the trifluoromethanesulfonate leaving group to form an ester. psu.edu

The synthesis of thiazolidin-4-one derivatives from Schiff bases and mercaptoacetic acid is another example where understanding the cyclization reaction mechanism is key to obtaining the desired product for further analysis or application. koyauniversity.org A mechanistic understanding allows for the control of reaction conditions, such as temperature and catalysts, to maximize yield and minimize side products. research-solution.comresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Studies on 4-Acetoxyisophthalic Acid

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and its consequences for chemical behavior.

Quantum chemical calculations can elucidate the electronic structure of this compound, which is key to understanding its stability and reactivity. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. For analogous molecules, such as 2-acetoxybenzoic acid, DFT calculations have been used to determine optimized molecular geometries, vibrational frequencies, and atomic charges. researchgate.net

For this compound, a similar approach would involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, mapping the electrostatic potential (ESP) surface would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the carboxylic acid protons would be expected to be highly electrophilic, while the carbonyl oxygens of the acetate (B1210297) and carboxyl groups would be nucleophilic centers.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction mechanisms and kinetics.

For this compound, one could model its synthesis, such as the acetylation of 4-hydroxyisophthalic acid. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This type of analysis has been applied to related reactions, such as the carboxylation of phenols to form hydroxybenzoic acids, providing insights into the reaction mechanism. mdpi.com

Similarly, the hydrolysis of the ester group in this compound to yield 4-hydroxyisophthalic acid and acetic acid could be modeled. Locating the transition state for this reaction would provide the activation energy, which is essential for predicting the reaction rate under various conditions (e.g., pH, temperature).

Molecular Dynamics Simulations of this compound and its Interactions

While quantum mechanics is excellent for describing individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in condensed phases (liquids or solids) and over longer timescales.

The presence of the rotatable bond between the acetate group and the aromatic ring, as well as the rotatable C-C bonds of the carboxylic acid groups, means that this compound can adopt various conformations. MD simulations can be used to explore the conformational space of the molecule and identify the most stable, low-energy conformers.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be generated. This landscape provides a detailed map of all possible shapes of the molecule and the energy barriers between them. Identifying the global minimum energy conformation is important as it often represents the most populated state of the molecule. For similar molecules, molecular mechanics methods have been used to calculate steric energy and optimize structures as a preliminary step for more advanced calculations. scialert.netresearchgate.net

MD simulations excel at modeling how molecules interact with each other in a liquid or solid state. For this compound, simulations in a solvent like water could reveal detailed information about its solvation shell and the nature of its hydrogen bonding interactions with water molecules.

Furthermore, simulations of the crystalline state could predict the packing arrangement of the molecules in the crystal lattice. This is critical for understanding polymorphism, where a compound can form different crystal structures with distinct physical properties. The simulation would detail the network of intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups and dipole-dipole interactions, that hold the crystal together.

Recent computational work on the enzymatic synthesis of the related 4-hydroxyisophthalic acid has utilized MD simulations to understand how the substrate docks into the active site of a carboxylase enzyme, demonstrating the power of this technique in complex biological environments. nih.gov

Predictive Modeling for Synthetic Design and Material Properties

The ultimate goal of many computational studies is to predict the properties of new molecules and materials before they are synthesized. The theoretical data gathered on this compound can be used to design novel derivatives or materials with desired characteristics.

For example, by understanding the structure-property relationships, one could computationally screen a library of substituted this compound derivatives to identify candidates with enhanced properties, such as improved solubility or the ability to form specific types of liquid crystals or metal-organic frameworks (MOFs). Computational enzyme design strategies, as demonstrated for the synthesis of 4-hydroxyisophthalic acid, highlight a sophisticated approach where predictive modeling is used to engineer biocatalysts for specific synthetic purposes. nih.govresearchgate.net

The calculated properties, such as polarizability and dipole moment, can be used in quantitative structure-property relationship (QSPR) models to predict bulk material properties like melting point, boiling point, and solubility. This predictive capability accelerates the discovery and development of new functional materials, making computational chemistry an indispensable tool in modern chemical research.

In Silico Approaches for Optimizing Synthetic Yields and Selectivity

While specific, published in silico optimization studies for the synthesis of this compound are not extensively documented, the principles of computational process optimization are broadly applicable. These methods offer a powerful theoretical framework for enhancing synthetic efficiency by modeling various aspects of the chemical reaction and reactor environment. The primary goals are to maximize the output of the desired product (yield) and minimize the formation of unwanted by-products (selectivity).

Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide insights at the atomic level. nih.govunipd.it These tools are used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of transition states. nih.govnih.gov By calculating the activation energies for both the desired reaction and potential side reactions, chemists can predict which conditions (e.g., temperature, catalyst, solvent) will most favor the formation of this compound. This understanding is crucial for enhancing selectivity. For instance, a QM study could reveal that a particular catalyst lowers the energy barrier for the desired acetylation reaction more than it does for competing side reactions, guiding the experimental choice to achieve a purer product. researchgate.netbioexcel.eu

The following table outlines a conceptual framework for how these computational tools could be applied to optimize the synthesis of this compound.

Parameter to OptimizeComputational MethodPredicted Outcome / Goal
Reactor Mixing EfficiencyComputational Fluid Dynamics (CFD)Homogeneous temperature and concentration profiles, leading to increased reaction rate and higher yield.
Heat and Mass TransferComputational Fluid Dynamics (CFD)Prevention of localized overheating and by-product formation; improved process safety and consistency.
Reaction Pathway and MechanismQuantum Mechanics (QM)Identification of the lowest energy pathway to the desired product, enabling enhanced selectivity.
Catalyst Selection and EfficiencyQuantum Mechanics (QM) / QM/MMSelection of a catalyst that preferentially lowers the activation energy for the main reaction, improving both yield and selectivity.

Computational Prediction of Derivative Applications in Materials Science

This compound is a well-established AB₂-type monomer, meaning it possesses one functional group of type 'A' (the acetylated phenol) and two of type 'B' (the carboxylic acids). This structure makes it an ideal building block for producing highly branched, three-dimensional macromolecules known as hyperbranched polymers. nih.gov Computational methods are essential for predicting the unique structure and properties of these polymers, which in turn determines their applications in materials science. kinampark.com

The primary derivatives of this compound are hyperbranched aromatic polyesters. nih.govresearchgate.net Unlike linear polymers, which exist as entangled coils, these molecules are predicted and observed to adopt a more compact, globular, or sphere-like architecture. malvernpanalytical.com Computational studies play a key role in correlating their branched structure with their macroscopic material properties.

One of the most important predictive tools is the Mark-Houwink equation , which relates a polymer's intrinsic viscosity ([η]) to its molecular weight (M): [η] = K · Mᵃ. The exponent 'a' is particularly insightful as it provides information on the polymer's shape in solution. malvernpanalytical.com For hyperbranched polyesters derived from 5-acetoxyisophthalic acid (a synonym for this compound), the Mark-Houwink 'a' parameter has been found to be between 0.2 and 0.3. dur.ac.uk Computationally and experimentally, 'a' values below 0.5 are indicative of a compact, spherical shape, contrasting sharply with values of 0.5-0.8 for flexible linear polymers in a random coil. malvernpanalytical.com This computationally-validated finding confirms the globular architecture, which explains these materials' characteristically low solution viscosity and high solubility, making them suitable as rheology modifiers or additives.

Another critical property that can be predicted computationally is the Glass Transition Temperature (T₉) , which defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govMolecular Dynamics (MD) simulations are a powerful tool for this purpose. rsc.org In an MD simulation, a model of the polymer is subjected to a computational cooling process, and the density is monitored as a function of temperature. A distinct change in the slope of the density-temperature plot indicates the T₉. nih.govndsu.edu This predictive capability is vital for designing materials for specific thermal environments. For the hyperbranched polyester (B1180765) formed from 5-acetoxyisophthalic acid, a high T₉ of 239°C has been reported, a value that can be rationalized and predicted through computational modeling of its rigid aromatic structure and highly branched nature. researchgate.netresearchgate.net This high thermal stability suggests applications in high-performance coatings and composites.

The table below summarizes key properties of this compound-based hyperbranched polymers that are investigated using computational methods and their resulting implications for materials science.

PropertyComputational Method / MetricPredicted Finding / ValueImplication for Materials Application
Molecular ArchitectureDegree of Branching (DB) AnalysisHigh degree of branching (theoretical DB > 0.5)Creates a large number of chain ends for further functionalization; contributes to globular shape.
Polymer Shape in SolutionMark-Houwink parameter 'a'a ≈ 0.2 - 0.3 dur.ac.ukIndicates a compact, spherical structure. Leads to low solution viscosity, making them useful as processing aids or rheology modifiers. malvernpanalytical.com
Thermal StabilityMolecular Dynamics (MD) SimulationsHigh Glass Transition Temperature (T₉ ≈ 239 °C) researchgate.netresearchgate.netSuitable for applications requiring high thermal resistance, such as in advanced composites, electronics, and specialty coatings.
SolubilitySolubility Parameter (δ) CalculationGood solubility in common organic solvents despite high molecular weight. nih.govEase of processing and formulation into coatings, films, and blends with other polymers.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis of 4-Acetoxyisophthalic Acid and its Derivatives

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgsaspublishers.com Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of this compound and its derivatives.

Current synthetic routes often rely on traditional methods that may involve harsh reagents or produce significant waste streams. Future endeavors will likely explore:

Catalytic Routes: The development of novel catalysts, including organocatalysts, to facilitate the synthesis with higher atom economy and under milder reaction conditions. rsc.orgresearchgate.net For instance, exploring catalytic systems for the direct carboxylation of precursors or more efficient acetylation of 4-hydroxyisophthalic acid could prove fruitful.

Renewable Feedstocks: Investigating the potential of deriving precursors for this compound from renewable resources, such as lignin (B12514952) or other biomass-derived aromatic compounds, aligns with the broader shift towards a circular economy in the chemical industry. kit.edu

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or solvent-free reaction conditions will be a key area of investigation. researchgate.net Techniques like microwave-assisted synthesis may also be employed to reduce reaction times and energy consumption. utrgv.edu

A comparative look at conventional versus potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

Parameter Conventional Synthesis Potential Green Synthesis
Starting Materials Often petroleum-based Derived from renewable feedstocks (e.g., biomass)
Reagents May involve stoichiometric, hazardous reagents Catalytic amounts of safer, recyclable catalysts
Solvents Often chlorinated or other volatile organic compounds Water, supercritical CO2, or solvent-free conditions
Energy Input Typically requires prolonged heating Microwave or photochemical activation for reduced energy use

| Byproducts | May generate significant waste | Aims for high atom economy with minimal byproducts |

Exploration of Novel Functionalization Chemistries for Tailored Reactivity

The reactivity of this compound is primarily dictated by its three functional groups: two carboxylic acids and one acetoxy group. noaa.gov Future research will focus on selectively targeting these groups to create a diverse array of derivatives with tailored properties.

Key areas of exploration include:

Selective Esterification and Amidation: Developing protocols for the selective reaction of one or both carboxylic acid groups will enable the synthesis of asymmetric derivatives, which are valuable as building blocks in more complex molecular architectures.

Acetoxy Group Modification: The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. Research into controlled deacetylation and subsequent etherification or esterification with different moieties will expand the chemical space of accessible derivatives. For instance, the synthesis of 5-acetoxyisophthalic acid has been a key step in the creation of hyperbranched polymers. mdpi.commdpi-res.comvt.eduwhiterose.ac.uk

Ring Functionalization: While the existing substituents deactivate the aromatic ring towards electrophilic substitution, exploring novel catalytic methods for direct C-H functionalization could introduce new substituents onto the benzene (B151609) ring, further diversifying the molecular scaffold.

Advanced Applications in Targeted Organic Synthesis and Fine Chemicals

As a polyfunctional molecule, this compound is a valuable intermediate in the synthesis of fine chemicals and complex organic molecules. curiaglobal.comperkinelmer.com Its derivatives, such as Dimethyl 4-acetoxyisophthalate, are also used in organic synthesis. chemscene.comspectrumchemical.comcymitquimica.com

Future applications are envisioned in:

Polymer Chemistry: this compound and its derivatives can serve as monomers for the synthesis of high-performance polymers, such as polyesters and polyamides with enhanced thermal stability and specific functionalities. Research into its use in creating hyperbranched polymers and dendrimers is an active area. mdpi.commdpi-res.comchemrxiv.org

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a suitable linker for the construction of MOFs. Research has shown that an aluminum-based MOF synthesized using 5-acetoxyisophthalic acid exhibits selective fluorescent detection of perborate. researchgate.net Future work could explore the synthesis of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid aromatic core of this compound suggests its potential as a building block for liquid crystalline materials. By attaching appropriate mesogenic units, novel liquid crystals with specific phase behaviors could be designed.

Role in Next-Generation Analytical Methodologies and Reference Standards

This compound already serves as a reference standard in analytical chemistry for quality control and method validation. axios-research.comklivon.comchemicalbook.compharmaffiliates.comscientificlabs.co.uk Its well-defined structure and properties make it a reliable benchmark. lgcstandards.com

Emerging roles in analytical science include:

Advanced Chromatography: The development of new high-performance liquid chromatography (HPLC) methods, potentially utilizing mixed-mode columns, can improve the separation and quantification of this compound and its isomers from complex matrices. shimadzu.comhelixchrom.com

Mass Spectrometry: The use of isotopically labeled this compound as an internal standard in mass spectrometry-based methods can enhance the accuracy and precision of quantitative analyses, particularly in complex samples. europa.eu

Sensor Development: As demonstrated with the perborate-sensing MOF, derivatives of this compound can be incorporated into chemical sensors. researchgate.net Future research could focus on designing sensors for other environmentally or biologically relevant analytes.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Development

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. mednexus.orgnih.govmdpi.commdpi.comnih.gov

For this compound, AI and ML can be applied to:

Predicting Properties: Computational chemistry methods, augmented by machine learning, can predict the physicochemical and biological properties of novel derivatives of this compound, guiding synthetic efforts towards molecules with desired characteristics. wikipedia.orghitgen.commdpi.com

Optimizing Synthesis: Machine learning algorithms can analyze vast datasets of reaction conditions to predict the optimal parameters for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Discovering New Applications: By screening large virtual libraries of compounds against biological targets or material property databases, AI can identify potential new applications for derivatives of this compound in areas such as drug discovery and materials science.

Compound Names Mentioned in this Article

Table 2: List of Compound Names

Compound Name
This compound
4-Hydroxyisophthalic Acid
Dimethyl 4-acetoxyisophthalate

Q & A

Q. How to effectively present complex spectral data in publications on this compound?

  • Methodological Answer : Include processed data (e.g., NMR peak integrals, HPLC chromatograms) in the main text, while raw datasets (e.g., FID files) should be archived as supplementary material. Use color-coded spectra for multi-nuclear comparisons (¹H vs. ¹³C NMR). Annotate critical peaks with δ values and coupling constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.